molecular formula C22H15ClN2O2S B2627886 3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[b]thiophene-2-carboxamide CAS No. 329905-76-2

3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2627886
CAS No.: 329905-76-2
M. Wt: 406.88
InChI Key: SODPYSOETPVWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H15ClN2O2S and its molecular weight is 406.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[b]thiophene-2-carboxamide (CAS: 329905-76-2) is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The chemical formula for this compound is C22H15ClN2O2S, with a molecular weight of 406.9 g/mol. Its structural characteristics include:

  • XLogP3 : 5.4 (indicating high lipophilicity)
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 3
  • Topological Polar Surface Area : 77.6 Ų

These properties suggest a potential for significant interaction with biological membranes and targets within cells .

Research indicates that compounds similar to this compound exhibit anti-cancer properties through several mechanisms:

  • DNA Interaction : Many derivatives have shown a high affinity for DNA, leading to cytotoxic effects in various cancer cell lines. For instance, acridine derivatives have been reported to bind to calf thymus DNA with binding constants ranging from 1.37×1061.37\times 10^{-6} to 5.89×106M15.89\times 10^{6}\,M^{-1} .
  • Cell Cycle Arrest and Apoptosis : Compounds induce cell cycle arrest and apoptosis in cancer cells by modulating pathways associated with autophagy and apoptosis .
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit topoisomerase II, an enzyme crucial for DNA replication and repair .

Efficacy Against Cancer Cell Lines

In vitro studies have demonstrated the cytotoxic activity of this compound against various cancer cell lines. Below is a summary table of the IC50 values for different cell lines:

Cell LineIC50 (µM)Reference
HL-60 (Leukemia)1.3 ± 0.2
L1210 (Leukemia)3.1 ± 0.4
A2780 (Ovarian Cancer)7.7 ± 0.5

These values indicate that the compound exhibits potent cytotoxicity, particularly against leukemia cell lines.

Structure-Activity Relationship (SAR)

The biological activity of related compounds has been extensively studied to determine how structural modifications influence efficacy:

  • Chlorine Substitution : The presence of chlorine in the structure appears to enhance cytotoxicity.
  • Functional Groups : Variations in functional groups, such as sulfonamides or amides, significantly impact the binding affinity and biological activity against cancer cells.

Case Studies

Recent studies have explored the therapeutic potential of this compound in specific cancer types:

  • Liver Cancer : Research indicates that similar benzo[cd]indole derivatives can induce autophagy and apoptosis in liver cancer cells through lysosomal targeting .
  • Leukemia Models : In vivo studies using murine models demonstrated significant tumor reduction in leukemia when treated with related compounds, highlighting their potential for clinical applications.

Properties

IUPAC Name

3-chloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2S/c1-2-25-16-11-10-15(12-7-5-8-14(18(12)16)22(25)27)24-21(26)20-19(23)13-6-3-4-9-17(13)28-20/h3-11H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODPYSOETPVWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.